molecular formula C18H20N2O3S B5698982 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide

Cat. No. B5698982
M. Wt: 344.4 g/mol
InChI Key: HNBLNXPDFWKDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTB belongs to the class of thioamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. HDACs are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs has been shown to have anticancer activity.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels. Inhibition of angiogenesis is a potential therapeutic target for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide in lab experiments is its diverse biological activities. This compound has been shown to have anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug development. Additionally, the synthesis method for this compound is relatively simple, making it easy to obtain for research purposes.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to have therapeutic potential, it may also have toxic effects on normal cells. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide. One potential direction is to further investigate its mechanism of action. Understanding the molecular targets of this compound could lead to the development of more specific and effective drugs. Additionally, more studies are needed to determine the safety and toxicity of this compound. Finally, research on the potential therapeutic applications of this compound in animal models and clinical trials is needed to determine its efficacy as a drug candidate.
Conclusion:
In conclusion, this compound is a promising chemical compound with diverse biological activities. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities, making it a potential candidate for drug development. While the mechanism of action of this compound is not fully understood, it has been reported to inhibit the activity of several enzymes, including COX-2 and HDACs. Further research is needed to determine the safety and toxicity of this compound, as well as its potential therapeutic applications.

Synthesis Methods

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide can be synthesized by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2,6-dimethylphenyl)amine to yield this compound. This method has been reported in the literature and has been used by several research groups to synthesize this compound.

Scientific Research Applications

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, anti-inflammatory, and antimicrobial activities. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. It has also been reported to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial activity against several bacterial strains.

properties

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-7-5-8-12(2)16(11)19-18(24)20-17(21)15-13(22-3)9-6-10-14(15)23-4/h5-10H,1-4H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBLNXPDFWKDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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